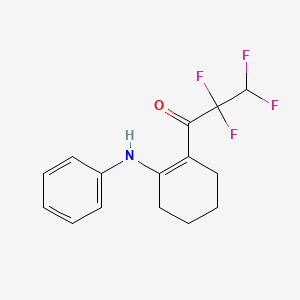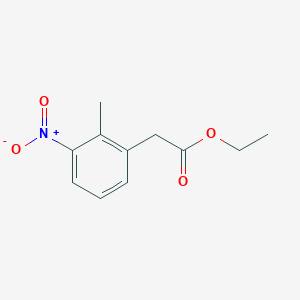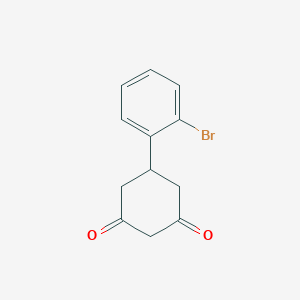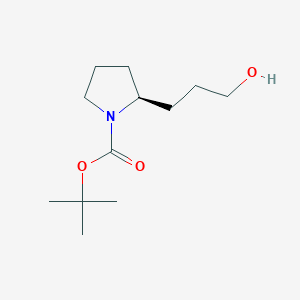
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene
Übersicht
Beschreibung
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene (NPA-TFPC) is a synthetic cyclohexene compound that has gained attention in recent years due to its potential applications in scientific research. NPA-TFPC is an organofluorine compound that has been studied for its ability to act as a reagent in various organic synthesis reactions. Additionally, it has been explored for its potential as a biochemical and physiological agent, and its ability to act as a catalyst in various laboratory experiments.
Wirkmechanismus
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene is believed to act as a Lewis acid in the presence of a base. It is thought to react with the base to form a complex that is capable of catalyzing various organic synthesis reactions. Additionally, it is believed to act as a nucleophile, which allows it to react with aryl bromides or iodides to form the desired product.
Biochemical and Physiological Effects
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has been studied for its potential biochemical and physiological effects. It has been explored for its ability to act as an inhibitor of enzymes, such as cytochrome P450, and as an activator of proteins, such as G-proteins. Additionally, it has been studied for its potential to modulate the activity of various ion channels, such as potassium and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has several advantages and limitations for use in laboratory experiments. One advantage is its ability to act as a catalyst in various organic synthesis reactions. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. However, due to its chemical structure, it is susceptible to hydrolysis and can be difficult to purify. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene. One potential direction is to explore its potential applications in drug discovery and development. Additionally, it could be studied for its potential to act as an inhibitor of other enzymes or to modulate the activity of other ion channels. Additionally, it could be explored for its potential to act as a catalyst in other organic synthesis reactions, such as the synthesis of polymers or the formation of nanoparticles. Finally, it could be studied for its potential to act as a reagent in other organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has been studied for its potential applications in scientific research. It has been explored for its ability to act as a reagent in various organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been studied for its ability to act as a catalyst in various laboratory experiments, such as the synthesis of polymers and the formation of nanoparticles.
Eigenschaften
IUPAC Name |
1-(2-anilinocyclohexen-1-yl)-2,2,3,3-tetrafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO/c16-14(17)15(18,19)13(21)11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-3,6-7,14,20H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHVAXGQKSCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C(C(F)F)(F)F)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)



![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)

![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
![2,2,2-Trifluoro-1-[2-(4-methylanilino)cyclopenten-1-yl]ethanone](/img/structure/B3118503.png)


